Bromochloroiodomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromochloroiodomethane is a halomethane compound with the molecular formula CHBrClI It is a trihalomethane, meaning it contains three different halogen atoms (bromine, chlorine, and iodine) attached to a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromochloroiodomethane can be synthesized through the halogenation of methane or its derivatives. One common method involves the stepwise halogenation of methane, where methane is first chlorinated to form chloromethane, followed by bromination to form bromochloromethane, and finally iodination to produce this compound. The reaction conditions typically involve the use of halogenating agents such as chlorine, bromine, and iodine, often in the presence of a catalyst or under ultraviolet light to initiate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and controlled reaction conditions ensures the efficient production of the compound with minimal by-products. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bromochloroiodomethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of hydroxylated derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different halogenated products.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Hydroxylated derivatives, other halogenated methanes.
Elimination Products: Alkenes, alkynes.
Oxidation and Reduction Products: Various halogenated compounds depending on the specific reaction conditions.
Scientific Research Applications
Bromochloroiodomethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of bromochloroiodomethane involves its interaction with nucleophiles and electrophiles. The presence of three different halogen atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used. For example, in substitution reactions, the halogen atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
- Chloroiodomethane (CH2ClI)
- Bromoiodomethane (CH2BrI)
- Dichloroiodomethane (CHCl2I)
- Dibromoiodomethane (CHBr2I)
Comparison: Bromochloroiodomethane is unique due to the presence of three different halogen atoms, which imparts distinct chemical properties compared to other similar compounds For instance, chloroiodomethane and bromoiodomethane contain only two different halogens, making their reactivity and applications different
Properties
IUPAC Name |
bromo-chloro-iodomethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrClI/c2-1(3)4/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHPSARYLVYQOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrClI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021502 |
Source
|
Record name | Bromochloroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34970-00-8 |
Source
|
Record name | Methane, bromochloroiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochloroiodomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.